5-(Benzenesulfonyl)-7-(butan-2-yl)-6-imino-13-methyl-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaen-2-one 5-(Benzenesulfonyl)-7-(butan-2-yl)-6-imino-13-methyl-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaen-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC15588912
InChI: InChI=1S/C22H22N4O3S/c1-4-15(3)26-20(23)18(30(28,29)16-8-6-5-7-9-16)12-17-21(26)24-19-11-10-14(2)13-25(19)22(17)27/h5-13,15,23H,4H2,1-3H3
SMILES:
Molecular Formula: C22H22N4O3S
Molecular Weight: 422.5 g/mol

5-(Benzenesulfonyl)-7-(butan-2-yl)-6-imino-13-methyl-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaen-2-one

CAS No.:

Cat. No.: VC15588912

Molecular Formula: C22H22N4O3S

Molecular Weight: 422.5 g/mol

* For research use only. Not for human or veterinary use.

5-(Benzenesulfonyl)-7-(butan-2-yl)-6-imino-13-methyl-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaen-2-one -

Specification

Molecular Formula C22H22N4O3S
Molecular Weight 422.5 g/mol
IUPAC Name 5-(benzenesulfonyl)-7-butan-2-yl-6-imino-13-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one
Standard InChI InChI=1S/C22H22N4O3S/c1-4-15(3)26-20(23)18(30(28,29)16-8-6-5-7-9-16)12-17-21(26)24-19-11-10-14(2)13-25(19)22(17)27/h5-13,15,23H,4H2,1-3H3
Standard InChI Key BHTYCAOUJRIUIW-UHFFFAOYSA-N
Canonical SMILES CCC(C)N1C2=C(C=C(C1=N)S(=O)(=O)C3=CC=CC=C3)C(=O)N4C=C(C=CC4=N2)C

Introduction

The compound 5-(Benzenesulfonyl)-7-(butan-2-yl)-6-imino-13-methyl-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaen-2-one is a complex organic molecule featuring a unique triazatricyclo structure. This structure includes multiple functional groups such as a benzenesulfonyl moiety and an imino group, which contribute to its diverse chemical reactivity and potential applications in medicinal chemistry and materials science.

Molecular Characteristics

PropertyValue
Molecular FormulaNot explicitly provided in reliable sources
Molecular WeightApproximately 422.5 g/mol for similar compounds
IUPAC Name5-(Benzenesulfonyl)-7-(butan-2-yl)-6-imino-13-methyl-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaen-2-one

Synthesis and Reaction Conditions

The synthesis of this compound typically involves multiple steps, including the preparation of benzenesulfonyl chloride from benzene and chlorosulfonic acid. Reactions often require controlled temperatures and solvents like dichloromethane or ethanol. The outcomes depend on specific reagents and conditions, leading to various products such as sulfonic acids from oxidation or amines from reduction.

Biological Activity and Potential Applications

The biological activity of this compound has been explored for its potential as a pharmaceutical intermediate. It may interact with specific molecular targets and pathways, with the benzenesulfonyl group potentially inhibiting enzyme activity and the triazatricyclo framework stabilizing interactions with biological targets. This suggests applications in drug development, particularly in areas where enzyme inhibition is beneficial.

Comparison with Similar Compounds

Compounds featuring triazatricyclo structures, such as those studied for AMPA receptor modulation, have shown high potency in binding to specific targets . The structural uniqueness of 5-(Benzenesulfonyl)-7-(butan-2-yl)-6-imino-13-methyl-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaen-2-one may offer similar advantages in terms of stability and selectivity towards biological pathways.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator